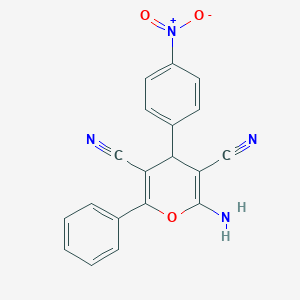
2-amino-4-(4-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(4-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile: is an organic compound with the molecular formula C19H12N4O3 and a molecular weight of 344.32 g/mol . This compound is part of the pyran family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-(4-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile typically involves a multi-step reaction process. One common method includes the condensation of aromatic aldehydes, malononitrile, and a suitable catalyst under reflux conditions . The reaction is often carried out in the presence of ammonium acetate, which acts as a catalyst to facilitate the formation of the pyran ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: 2-amino-4-(4-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: This compound has shown promise in pharmacological studies due to its potential antimicrobial and anticancer properties . Researchers are exploring its use in developing new therapeutic agents for treating bacterial infections and cancer.
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require specific chemical properties .
Mechanism of Action
The mechanism of action of 2-amino-4-(4-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell damage and apoptosis in cancer cells . Additionally, the compound’s ability to form hydrogen bonds and interact with biological macromolecules contributes to its antimicrobial activity .
Comparison with Similar Compounds
- 2-amino-4-(2,6-dichlorophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile
- 2-amino-3-cyano-4-phenyl-5-carboethoxy-6-methyl-4H-pyran
Comparison:
- 2-amino-4-(4-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile stands out due to its nitro group, which imparts unique redox properties and potential biological activities.
- 2-amino-4-(2,6-dichlorophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile contains chlorine and sulfur atoms, which may alter its reactivity and biological properties .
- 2-amino-3-cyano-4-phenyl-5-carboethoxy-6-methyl-4H-pyran has different substituents, affecting its chemical behavior and potential applications .
Properties
Molecular Formula |
C19H12N4O3 |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2-amino-4-(4-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C19H12N4O3/c20-10-15-17(12-6-8-14(9-7-12)23(24)25)16(11-21)19(22)26-18(15)13-4-2-1-3-5-13/h1-9,17H,22H2 |
InChI Key |
WBDPEIZLRLOXCT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B303941.png)
![Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate](/img/structure/B303942.png)
![2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B303947.png)
![3-[(Cyclohexylmethyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B303949.png)
![3-(3,5-Dimethyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B303950.png)
![1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione](/img/structure/B303951.png)
![3-(4-Benzyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B303952.png)
![3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B303953.png)
![N-[4-[2,5-dioxo-3-(2-phenylethylamino)pyrrolidin-1-yl]phenyl]acetamide](/img/structure/B303955.png)
![N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B303956.png)
![N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B303958.png)
![N-[1-(1-azocanylcarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B303963.png)
![3,4-dimethyl-N-[1-[(3-methyl-1-piperidinyl)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B303964.png)
![N-[1-[(4-benzyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B303965.png)
